molecular formula C14H19NO4 B558462 Boc-D-phenylalanine CAS No. 18942-49-9

Boc-D-phenylalanine

Cat. No. B558462
CAS RN: 18942-49-9
M. Wt: 265.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-LLVKDONJSA-N
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Description

Boc-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .


Molecular Structure Analysis

The molecular formula of Boc-D-phenylalanine is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .


Chemical Reactions Analysis

Boc-D-phenylalanine is suitable for Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Boc-D-phenylalanine is a white crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, ethanol, and DMF . The melting point is 84-86 °C . The specific optical rotation is [α]20D-22.5 ° -25.5 °(0.5-2.0 mg/ml, ethanol) .

Scientific Research Applications

  • Boc-D-phenylalanine is used in native chemical ligation at phenylalanine, which is crucial for peptide synthesis (Crich & Banerjee, 2007).

  • It is involved in the synthesis of photoactivatable analogues of phenylalanine for biochemical applications (Baldini et al., 1988).

  • Boc-D-phenylalanine is used to create conformationally-constrained phosphotyrosyl mimetics, aiding in the study of cellular signal transduction processes (Oishi et al., 2004).

  • It plays a role in the diffusion studies of amino acids in solid-phase reaction fields, important for understanding reaction dynamics (Yamane et al., 2002).

  • Boc-D-phenylalanine is utilized in the preparation of radiolabeled phenylalanine derivatives for peptide synthesis in medicinal chemistry (Wilbur et al., 1993).

  • It is important in the synthesis of 4-Aminomethyl-L-Phenylalanine, which has applications in pharmaceutical research (Hartman & Halczenko, 1991).

  • Boc-D-phenylalanine is used in Suzuki-Miyaura coupling reactions to produce substituted phenylalanine derivatives (Firooznia et al., 1998).

  • It is employed in large-scale synthesis for pharmaceutical intermediates (Fox et al., 2011).

  • Boc-D-phenylalanine is involved in the preparation of angiotensin analogs, showcasing its utility in peptide synthesis for medicinal chemistry (Cushman & Lee, 1992).

  • It is used in synthesizing peptide analogues as inhibitors of gastrin-stimulated acid secretion (Martinez et al., 2009).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348469
Record name Boc-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-phenylalanine

CAS RN

18942-49-9
Record name N-tert-Butoxycarbonyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18942-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
ME Fox, M Jackson, G Meek… - Organic Process Research …, 2011 - ACS Publications
… A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was required. A seven-step route based on asymmetric …
Number of citations: 17 pubs.acs.org
M Cushman, YIM OH, TD Copeland… - Annals of the New …, 1990 - Wiley Online Library
… In a parallel sequence, the dipeptide BOC-D-Phe-YCH,N-Pro-OMe was prepared from BOC-D-phenylalanine and proline methyl ester hydrochloride. HPLC analysis of both BOC-LP~~-…
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
Y Morishita, T Kaino, R Okamoto, M Izumi, Y Kajihara - Tetrahedron Letters, 2015 - Elsevier
… the purity of the product 22 ([α] D 25 +15.1, c 0.6, MeOH) by HPLC using a chiral column and Figure 2f shows an HPLC profile of a mixture of 22 with authentic Nt-Boc-d-phenylalanine (…
Number of citations: 6 www.sciencedirect.com
S Hamilakis, A Tsolomitis - Heterocyclic Communications, 2005 - degruyter.com
… have reported the synthesis of 4c and its enantiomer by addition of Meldrum's acid to Boc-Lphenylalanine and Boc-D-phenylalanine respectively, in the presence of DCC-DMAP. These …
Number of citations: 5 www.degruyter.com
S Piperno, B Tse Sum Bui, K Haupt, LA Gheber - Langmuir, 2011 - ACS Publications
… The selectivity of the system has been demonstrated through competitive binding experiments with nonfluorescent analogues boc-l-phenylalanine and boc-d-phenylalanine. …
Number of citations: 50 pubs.acs.org
F Jahani, M Tajbakhsh, H Golchoubian, S Khaksar - Tetrahedron letters, 2011 - Elsevier
… of d-phenylalanine with an excess of (Boc) 2 O (2.5–3 equiv) in the presence of Gu·HCl (15 mol %) in ethanol at 35–40 C, afforded an excellent yield of N-Boc-d-phenylalanine without …
Number of citations: 79 www.sciencedirect.com
S Karmakar, V Byri, AV Gavai, R Rampulla… - … Process Research & …, 2016 - ACS Publications
… The key step in the sequence involved crystallization-induced dynamic resolution (CIDR) of compound 7 using Boc-d-phenylalanine as a chiral resolving agent and 3,5-…
Number of citations: 9 pubs.acs.org
L Feng, G Gao, H Zhao, L Zheng, Y Wang… - The Journal of …, 2018 - ACS Publications
… N-Boc-d-phenylalanine diamide 3 was prepared by an amide reaction of N-Boc-d-phenylalanine with (1S,2S)-(+)-1,2-diaminocyclohexane in the presence of N,N′-…
Number of citations: 12 pubs.acs.org
MA Markowitz, PR Kust, J Klaehn, G Deng… - Analytica chimica …, 2001 - Elsevier
… A 1.2 g (12.8 mmol) of 2-aminopyridine and 4.0 g (11.0 mmol) of N-hydroxysuccinimide-BOC-d-phenylalanine ester were weighed and quickly transferred to the flask [17]. Triethylamine …
Number of citations: 52 www.sciencedirect.com
JG Swart, Louis S.* & Van der Walt - South African Journal of …, 1986 - journals.co.za
… The cesium salt of t-Boc-D-phenylalanine (1,62 mequiv) was suspended in anhydrous dimethylformamide (DMF) (7 ml) and added to the Merrifield resin (800 mg; 0,54 mequiv). The …
Number of citations: 3 journals.co.za

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